Celecoxib Carboxylic Acid is derived from celecoxib, which is classified as a sulfonamide and belongs to the class of selective cyclooxygenase-2 inhibitors. Celecoxib is commonly used in the treatment of osteoarthritis, rheumatoid arthritis, acute pain, and dysmenorrhea. The carboxylic acid derivative is synthesized to enhance the pharmacological properties and reduce potential side effects associated with the parent compound.
The synthesis of Celecoxib Carboxylic Acid typically involves several steps:
The molecular structure of Celecoxib Carboxylic Acid can be represented as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are utilized for structural characterization .
Celecoxib Carboxylic Acid participates in various chemical reactions:
These reactions are crucial for modifying the compound's properties for improved efficacy or reduced toxicity.
Celecoxib Carboxylic Acid exerts its pharmacological effects primarily through selective inhibition of cyclooxygenase-2 enzymes. This action leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
Celecoxib Carboxylic Acid exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical preparations.
Celecoxib Carboxylic Acid has several scientific applications:
Celecoxib Carboxylic Acid (4-[1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid) is a primary metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib. Its molecular formula is C₁₇H₁₂F₃N₃O₄S, with a molecular weight of 411.36 g/mol [2] [3]. The structure features a central 3-(trifluoromethyl)pyrazole ring linked to a benzoic acid moiety at the 5-position and a 4-(aminosulfonyl)phenyl group at the 1-position. Key functional groups include:
Spectroscopic characterization confirms this architecture:
Table 1: Atomic Contributions to Molecular Weight
Element | Quantity | Contribution (g/mol) |
---|---|---|
C | 17 | 204.21 |
H | 12 | 12.12 |
F | 3 | 57.00 |
N | 3 | 42.03 |
O | 4 | 64.00 |
S | 1 | 32.06 |
Total | 411.36 |
The structural divergence between celecoxib and its carboxylic acid metabolite lies in the oxidation state of the pyrazole ring’s 5-alkyl substituent. Celecoxib contains a 4-methylphenyl group, while Celecoxib Carboxylic Acid bears a benzoic acid group [2] [8]. This modification significantly alters physicochemical and biological properties:
Table 2: Structural and Functional Comparison
Property | Celecoxib | Celecoxib Carboxylic Acid |
---|---|---|
5-Substituent | 4-Methylphenyl | Benzoic acid |
Molecular Weight | 381.38 g/mol | 411.36 g/mol |
Key Functional Groups | -SO₂NH₂, -CH₃ | -SO₂NH₂, -COOH |
Polarity | Lower (log P ~3.5) | Higher (log P ~2.8) |
COX-2 Inhibition | Potent (IC₅₀ ~0.04 μM) | Weak (>100-fold reduction) |
Metabolically, cytochrome P450 2C9 (CYP2C9) catalyzes celecoxib’s methyl group oxidation:
The carboxylic acid group profoundly influences solubility and partitioning behavior:
The metabolite’s pH-dependent solubility is critical for absorption and clearance:
Table 3: Solubility in Common Solvents
Solvent | Solubility | Conditions |
---|---|---|
Dimethyl sulfoxide | 125 mg/mL (303.87 mM) | 25°C |
Methanol | Slight | 25°C |
Water | <0.1 mg/mL | pH 7.4, 25°C |
Crystallographic analyses reveal that Celecoxib Carboxylic Acid adopts a planar conformation in the solid state, stabilized by intermolecular hydrogen bonds. Key features include:
The melting point (237–239°C) reflects lattice stability from these interactions [3]. Predicted crystal density is 1.57 g/cm³, consistent with efficient packing of planar molecules [3].
Hydrogen-bonding motifs directly impact material properties:
Table 4: Hydrogen-Bonding Synthons in Crystal Packing
Functional Group | Interaction Type | Bond Length (Å) | Role in Lattice |
---|---|---|---|
Carboxylic acid | O-H⋯O | ~1.80 | Forms centrosymmetric dimers |
Sulfonamide | N-H⋯O | ~2.00 | Links dimers into chains |
Carbonyl (carboxylate) | C=O⋯H-N | ~2.10 | Stabilizes sheet formation |
These structural insights aid in designing co-crystals to modulate solubility while retaining metabolic relevance [3] [6].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0